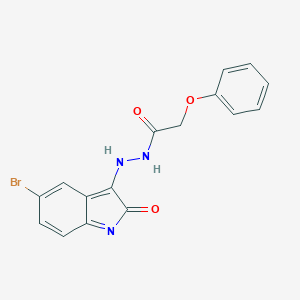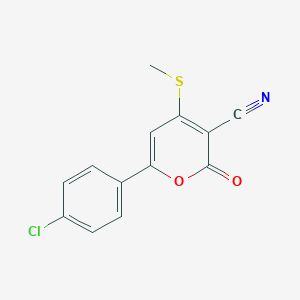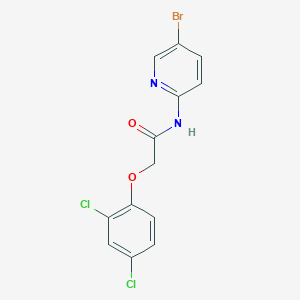![molecular formula C20H26N2O6S2 B246183 1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)
1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine, also known as BESPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound belongs to the class of piperazine derivatives and is widely used in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine is primarily through the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. 1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine binds to the active site of HDACs and prevents the removal of acetyl groups, leading to the activation of tumor suppressor genes and the suppression of cancer cell growth.
Biochemical and Physiological Effects:
1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine has been shown to have a selective inhibitory effect on HDACs, leading to the activation of tumor suppressor genes and the suppression of cancer cell growth. The compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, and its stability allows for long-term storage and use in various experiments. However, one limitation of using 1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine is its relatively high cost compared to other HDAC inhibitors. Additionally, the compound may have off-target effects on other enzymes, leading to potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine. One direction is the optimization of the synthesis method to improve the yield and reduce the cost of the compound. Another direction is the development of 1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine derivatives with improved potency and selectivity for HDACs. Additionally, further studies are needed to investigate the potential applications of 1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine in other fields, such as materials science and biochemistry.
Synthesemethoden
The synthesis of 1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine involves the reaction of piperazine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The reaction proceeds via nucleophilic substitution to yield 1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine has been shown to possess anti-cancer properties by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and are overexpressed in many types of cancers. Inhibition of HDACs by 1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine leads to the activation of tumor suppressor genes, resulting in the suppression of cancer cell growth.
In biochemistry, 1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine has been used as a tool to study protein-ligand interactions. The compound can bind to proteins in a reversible manner, allowing researchers to study the binding kinetics and thermodynamics of the interaction. 1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine has also been used as a cross-linking agent to stabilize protein complexes for structural studies.
In materials science, 1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. 1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine can be used as a linker molecule to connect metal ions in the MOF structure.
Eigenschaften
Molekularformel |
C20H26N2O6S2 |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
1,4-bis[(4-ethoxyphenyl)sulfonyl]piperazine |
InChI |
InChI=1S/C20H26N2O6S2/c1-3-27-17-5-9-19(10-6-17)29(23,24)21-13-15-22(16-14-21)30(25,26)20-11-7-18(8-12-20)28-4-2/h5-12H,3-4,13-16H2,1-2H3 |
InChI-Schlüssel |
ACWDUTZCEMYDLB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)




![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)




![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)
